molecular formula C11H10FNO B6165682 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one CAS No. 1368706-85-7

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one

Cat. No.: B6165682
CAS No.: 1368706-85-7
M. Wt: 191.20 g/mol
InChI Key: RCLSCCWZQYVFLH-UHFFFAOYSA-N
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Description

8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom and a cyclopropane ring in its structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a cyclopropane-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorine-free analogs.

Scientific Research Applications

8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research into its potential therapeutic applications includes studies on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro linkage and fluorine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
  • 6’-bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-isoquinoline]

Uniqueness

Compared to similar compounds, 8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one stands out due to its specific spiro linkage and the presence of a fluorine atom

Properties

CAS No.

1368706-85-7

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluorospiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H10FNO/c12-8-3-1-2-7-9(8)13-6-11(4-5-11)10(7)14/h1-3,13H,4-6H2

InChI Key

RCLSCCWZQYVFLH-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C(C2=O)C=CC=C3F

Purity

95

Origin of Product

United States

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